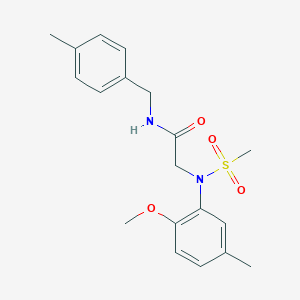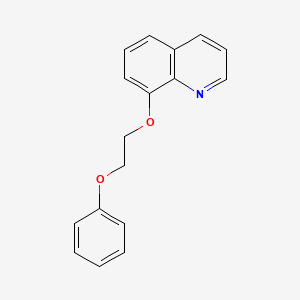![molecular formula C17H14INO2 B3937292 8-[2-(4-iodophenoxy)ethoxy]quinoline](/img/structure/B3937292.png)
8-[2-(4-iodophenoxy)ethoxy]quinoline
Overview
Description
8-[2-(4-iodophenoxy)ethoxy]quinoline, also known as IQ-1, is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This molecule is a synthetic derivative of quinoline and has been found to possess unique biochemical and physiological properties that make it a valuable tool for researchers.
Mechanism of Action
The mechanism of action of 8-[2-(4-iodophenoxy)ethoxy]quinoline involves the activation of the Wnt signaling pathway. This pathway is activated by the binding of Wnt ligands to Frizzled receptors, which leads to the stabilization and nuclear translocation of β-catenin. This, in turn, leads to the activation of Wnt target genes. 8-[2-(4-iodophenoxy)ethoxy]quinoline has been found to activate the Wnt pathway by inhibiting the activity of GSK-3β, a negative regulator of the pathway.
Biochemical and Physiological Effects:
8-[2-(4-iodophenoxy)ethoxy]quinoline has been found to have several biochemical and physiological effects. In addition to its role in activating the Wnt signaling pathway, 8-[2-(4-iodophenoxy)ethoxy]quinoline has been found to induce the differentiation of human embryonic stem cells into neural progenitor cells. It has also been found to enhance the survival and proliferation of dopaminergic neurons in vitro, making it a potential therapeutic agent for Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 8-[2-(4-iodophenoxy)ethoxy]quinoline is its ability to activate the Wnt signaling pathway in a dose-dependent manner. This allows researchers to study the effects of Wnt pathway activation on cellular processes in a controlled manner. Additionally, 8-[2-(4-iodophenoxy)ethoxy]quinoline is a small molecule, making it easy to administer and study in vitro and in vivo. However, one limitation of 8-[2-(4-iodophenoxy)ethoxy]quinoline is that its effects on the Wnt pathway may be context-dependent, and its efficacy may vary depending on the cell type and experimental conditions used.
Future Directions
There are several potential future directions for research involving 8-[2-(4-iodophenoxy)ethoxy]quinoline. One area of interest is the use of 8-[2-(4-iodophenoxy)ethoxy]quinoline as a therapeutic agent for diseases that are characterized by dysregulation of the Wnt signaling pathway, such as cancer and neurodegenerative diseases. Additionally, 8-[2-(4-iodophenoxy)ethoxy]quinoline may be useful for studying the effects of Wnt pathway activation on tissue regeneration and repair. Further research is needed to fully understand the potential applications of 8-[2-(4-iodophenoxy)ethoxy]quinoline in these areas.
Scientific Research Applications
8-[2-(4-iodophenoxy)ethoxy]quinoline has been found to have several applications in scientific research. One of the primary uses of 8-[2-(4-iodophenoxy)ethoxy]quinoline is as an activator of the Wnt signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival, and dysregulation of this pathway has been linked to several diseases, including cancer. 8-[2-(4-iodophenoxy)ethoxy]quinoline has been found to activate the Wnt signaling pathway in a dose-dependent manner, making it a valuable tool for studying the effects of Wnt pathway activation on cellular processes.
properties
IUPAC Name |
8-[2-(4-iodophenoxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO2/c18-14-6-8-15(9-7-14)20-11-12-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVAQPDNQAEJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)I)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(4-Iodophenoxy)ethoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(4-chlorophenyl)thio]ethyl}-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B3937209.png)

![1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B3937228.png)
![1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3937236.png)
![1-[2-(4-isopropylphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B3937258.png)
![3-phenyl-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B3937267.png)
![N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3937270.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937272.png)
![1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B3937274.png)
![1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B3937277.png)
![2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B3937285.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937286.png)

![1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B3937305.png)